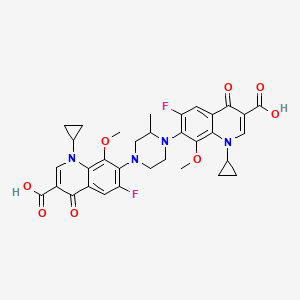

Gatifloxacin Dimer 1

Description

Contextualization within Antibacterial Drug Discovery

Quinolones are a significant class of synthetic antibacterial agents that have been a cornerstone of antimicrobial chemotherapy since the discovery of nalidixic acid in 1962. brieflands.comdovepress.com The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position, dramatically expanded their antibacterial spectrum and improved their pharmacokinetic properties. brieflands.comdovepress.comnih.gov This class of drugs, which includes well-known agents like ciprofloxacin (B1669076) and levofloxacin, functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. dovepress.comnih.govrndsystems.com

The continued evolution of bacterial resistance to existing antibiotics presents a major global health challenge, necessitating the constant search for new and more effective antibacterial agents. dovepress.comwhiterose.ac.uk Modifications to the core fluoroquinolone structure are a key strategy in this endeavor. mdpi.com Researchers have explored various chemical alterations to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. mdpi.comnih.gov It is within this context of ongoing drug discovery and the fight against antimicrobial resistance that the study of compounds like Gatifloxacin (B573) Dimer 1 becomes relevant.

Rationale for Dimerization Strategies in Fluoroquinolone Research

Dimerization, the process of linking two monomeric drug molecules, represents a compelling strategy in medicinal chemistry. In the realm of fluoroquinolones, creating dimeric structures has been investigated as a method to potentially enhance antimicrobial properties. whiterose.ac.uksci-hub.se One of the primary rationales for this approach is the hypothesis that a dimeric compound could bridge across the binding sites of the target intracellular enzyme, DNA gyrase. whiterose.ac.uk DNA gyrase itself is a dimeric protein, and it is thought that a larger, dimeric fluoroquinolone might interact with it differently or more effectively than a single monomeric molecule.

Historical Development and Significance of Gatifloxacin Dimer 1 in Antimicrobial Science

Gatifloxacin is a fourth-generation fluoroquinolone known for its broad-spectrum antibacterial activity. nih.govsemanticscholar.org The specific compound known as this compound was first identified as a process-related impurity during the laboratory synthesis of Gatifloxacin. nih.govsemanticscholar.orgresearchgate.net Its formation was observed during the hydrolysis of a Gatifloxacin borondifluoride chelate, where a substitution reaction occurred between the piperazine (B1678402) moiety of one Gatifloxacin molecule and the fluoro group at the C-7 position of an intermediate, 8-methoxyquinoline (B1362559) carboxylic acid. nih.govsemanticscholar.org

The identification and characterization of such process-related impurities are crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs), as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov The discovery of this compound, along with other related dimers, prompted further investigation into their synthesis and characterization to control their presence in the final drug product. nih.govmdpi.com

While initially viewed as an impurity, the synthesis and study of this compound hold significance in antimicrobial science. nih.gov It provides a concrete example of the types of structures that can be formed from fluoroquinolone monomers. The independent synthesis of this compound was achieved through the condensation of Gatifloxacin with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO, followed by hydrolysis. nih.gov The characterization of this novel compound contributes to the broader understanding of fluoroquinolone chemistry and the potential of dimeric structures. nih.govchemicalbook.com

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOKMKFXDYQBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Gatifloxacin Dimer 1 and Its Analogs

Retrosynthetic Analysis of the Dimeric Scaffold

Retrosynthetic analysis of fluoroquinolone dimers, including Gatifloxacin (B573) Dimer 1, typically involves identifying the key bond(s) that connect the two monomeric fluoroquinolone units. For piperazine-linked dimers, such as those related to Gatifloxacin, the disconnection is often envisioned at the linker connecting the C-7 position of one fluoroquinolone core to the piperazine (B1678402) nitrogen of another, or via a linker bridging the piperazine moieties themselves.

In the specific case of Gatifloxacin Dimer 1, its reported origin from a substitution reaction between the piperazine moiety of Gatifloxacin and a fluoro group at the C-7 position of an 8-methoxyquinoline (B1362559) carboxylic acid derivative suggests a retrosynthesis that leads back to Gatifloxacin itself and a suitably activated quinolone intermediate nih.gov. General retrosynthetic approaches for quinolone structures often involve disconnections of C-N and C-C bonds within the core ring system, sometimes tracing back to simpler precursors like anilines and dicarbonyl compounds, with reactions like the Gould-Jacobs reaction forming the fundamental quinolone skeleton quimicaorganica.orgmdpi.com. For dimeric structures, this would involve considering how two such quinolone units are brought together, often through a linking molecule or by direct reaction between functional groups on the monomeric units.

Optimized Synthetic Routes for this compound

This compound (compound 6) has been synthesized and characterized, particularly in the context of identifying impurities in Gatifloxacin manufacturing processes nih.govresearchgate.net. A reported synthetic route involves the condensation of Gatifloxacin (compound 1) with Gatifloxacin borondifluoride chelate (compound 3) nih.govresearchgate.net. This reaction is carried out in dimethyl sulfoxide (B87167) (DMSO), followed by hydrolysis using triethylamine (B128534) in methanol (B129727) nih.govresearchgate.net.

The synthetic scheme for this compound (compound 6) can be summarized as follows:

Scheme: Synthesis of this compound Gatifloxacin (1) + Gatifloxacin borondifluoride chelate (3) ↓ Condensation in DMSO ↓ Intermediate (5) ↓ Hydrolysis with Triethylamine in Methanol ↓ this compound (6)

The reported yields for the synthesis of Gatifloxacin dimers are presented in the table below:

| Compound | Description | Overall Yield (%) |

| This compound | Condensation of Gatifloxacin with Gatifloxacin borondifluoride chelate | 12.7 nih.govresearchgate.net |

| Gatifloxacin Dimer 2 | Condensation of Gatifloxacin with 8-methoxyquinolinecarboxylic acid | 80 nih.govresearchgate.net |

| Gatifloxacin Dimer 4 | Prepared from compound 14 and compound 3, followed by hydrolysis | 50 nih.govresearchgate.net |

These dimeric compounds were identified as process-related impurities during the synthesis of Gatifloxacin and were subsequently synthesized independently for characterization and confirmation nih.govresearchgate.net.

Divergent and Convergent Synthesis Approaches for Dimer Analogs

The synthesis of fluoroquinolone dimers and their analogs can employ both divergent and convergent synthetic strategies.

Convergent Synthesis: This approach involves separately synthesizing the two monomeric fluoroquinolone units (or suitable precursors) and then coupling them together through a linking moiety. This is a common strategy for creating dimeric structures and libraries of analogs, as it allows for the independent modification of each monomer unit before the dimerization step quimicaorganica.orgvcu.edu. Examples in the literature include the synthesis of ciprofloxacin (B1669076) dimers linked by various agents such as EDTA and DTPA, where the linking occurs through the piperazinyl nitrogen whiterose.ac.uk. The synthesis of symmetric and asymmetric piperazinyl-linked fluoroquinolone dimers also exemplifies convergent approaches, bringing together either identical or different fluoroquinolone units via a linker nih.gov.

Divergent Synthesis: This strategy starts from a common precursor or intermediate and, through varying reaction conditions or reagents, leads to different dimeric structures or a library of analogs. While less explicitly detailed for Gatifloxacin dimers in the provided snippets, the concept of divergent synthesis has been applied to the synthesis of quinolones and could be conceptually extended to dimer synthesis researchgate.net. For instance, a common fluoroquinolone intermediate with reactive handles could potentially be reacted with different linkers or undergo different dimerization pathways under varying conditions to yield a range of dimeric analogs. The observation that different Gatifloxacin dimers (Dimer 1, 2, 4) are formed under specific process conditions during Gatifloxacin synthesis itself nih.govresearchgate.net hints at divergent pathways originating from Gatifloxacin or its synthetic intermediates.

The choice between convergent and divergent synthesis depends on the desired library size and diversity, the complexity of the monomeric units, and the availability of suitable starting materials and linking strategies. Both approaches are valuable for exploring the chemical space of fluoroquinolone dimers and generating analogs with potentially varied properties.

Green Chemistry Principles in Dimer Synthesis

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact and health risks associated with chemical processes ijbpas.comresearchgate.netprimescholars.com. While specific details on the application of these principles solely to the synthesis of this compound are not extensively detailed in the provided snippets, the broader context of green synthesis of fluoroquinolones is discussed, and these principles are relevant to the development of more sustainable routes for dimers as well.

Key green chemistry principles applicable to fluoroquinolone synthesis, and potentially to their dimeric counterparts, include:

Prevention of Waste: Designing synthetic routes that minimize or eliminate waste is a primary goal ijbpas.comprimescholars.com. This involves optimizing reactions for high yields and selecting reactions that produce fewer byproducts.

Atom Economy: Maximizing the incorporation of all atoms from the reagents into the final product reduces waste ijbpas.com.

Less Hazardous Chemical Syntheses: Using and generating substances that are non-toxic or less toxic to humans and the environment ijbpas.comprimescholars.com. This includes the choice of reagents, solvents, and catalysts.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of auxiliary substances, such as solvents, separation agents, and drying agents, or using environmentally benign alternatives researchgate.netprimescholars.com. The reported synthesis of this compound uses DMSO and methanol nih.govresearchgate.net, and exploring greener solvent options could be an area for optimization.

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes ijbpas.com. Conducting reactions at ambient temperature and pressure when possible, or using energy-efficient methods like microwave irradiation, are examples ijbpas.comqeios.com.

Use of Renewable Feedstocks: Utilizing renewable raw materials whenever technically and economically practicable.

Catalysis: Employing catalytic reagents (as selective as possible) is superior to stoichiometric reagents qeios.com.

Design for Degradation: Designing chemical products that degrade into innocuous products after use.

Real-Time Analysis for Pollution Prevention: Monitoring reactions in real time to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Applying these principles to dimer synthesis could involve developing catalytic dimerization reactions, exploring solvent-free or solid-supported synthesis, utilizing greener solvents, and optimizing reaction conditions to improve yield and reduce the need for extensive purification steps, such as non-chromatographic purification methods acs.org. The focus on identifying and controlling impurities like this compound during the main synthesis nih.govresearchgate.net also aligns with green chemistry principles by aiming for higher purity and reduced need for downstream separation.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Complex Structural Features

The structural elucidation of Gatifloxacin (B573) Dimer 1, a piperazine-linked fluoroquinolone dimer, relies on a combination of spectroscopic techniques. Conventional spectroscopic studies, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, have been employed in the characterization of potential Gatifloxacin dimers observed during the synthesis process wikipedia.orgwikidata.org. High-Performance Liquid Chromatography (HPLC) is also a critical analytical method used for the detection, quantification, and purity assessment of this impurity in pharmaceutical formulations nih.govmims.com.

For Gatifloxacin Dimer 1 specifically, mass spectrometry, particularly ESI-MS, has been used to confirm its molecular weight. Analysis by MS-ESI (+) showed a peak at m/z = 651.18 [M+H]+, consistent with its molecular formula C₃₃H₃₂F₂N₄O₈ and molecular weight of 650.64 mims.com. This technique is valuable for determining the molecular mass and providing fragmentation patterns that aid in structural confirmation wikidata.org.

While NMR spectroscopy is a powerful tool for detailed structural and conformational analysis, obtaining high-resolution NMR data for this compound can be challenging. One report indicates that 1H-NMR was not applicable for a sample of this compound due to solubility issues in common NMR solvents mims.com. However, for other Gatifloxacin dimers, 1H NMR and 13C NMR have been used, with observations such as twice the number of quinoline (B57606) moiety protons in 1H NMR and twice the number of carbon signals in 13C NMR compared to the parent gatifloxacin molecule, consistent with their dimeric nature wikipedia.orgwikidata.org.

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. For related Gatifloxacin dimers, the presence of amide groups has been confirmed by observing characteristic C=O stretching frequencies in the IR spectrum wikidata.org.

Conformational Preferences and Dynamics of this compound

The conformational preferences and dynamics of this compound are influenced by its molecular structure, which consists of two gatifloxacin moieties linked by a piperazine (B1678402) ring. The flexibility of the piperazine linker and the rotations around the bonds connecting it to the quinoline cores allow for various possible conformations in solution and the solid state.

Detailed conformational analysis, which might involve techniques like variable-temperature NMR, molecular modeling, or computational chemistry calculations (such as Density Functional Theory - DFT), would be necessary to fully understand the preferred low-energy conformers and the dynamics of interconversion between them. However, specific research detailing the conformational analysis of this compound was not found in the provided search results. The lack of solubility for NMR analysis mims.com may pose a challenge for solution-state conformational studies using this technique.

Stereochemical Aspects of Dimer Formation and Activity

The formation of this compound during the synthesis of gatifloxacin involves specific chemical reactions that can influence the stereochemical outcome wikipedia.orgwikidata.org. Gatifloxacin itself contains a chiral center at the C-3 position of the methylpiperazine ring. The dimerization process, which involves the reaction of the piperazine moiety of one gatifloxacin molecule with another quinoline-based intermediate or gatifloxacin molecule, could potentially lead to the formation of different stereoisomers depending on the stereochemistry of the starting materials and the reaction conditions wikipedia.orgwikidata.org.

According to one study, this compound originates from the substitution reaction of the piperazine moiety of Gatifloxacin with a fluoro group on a quinolinecarboxylic acid derivative during the hydrolysis of a gatifloxacin borondifluoride chelate wikipedia.orgwikidata.org. This compound is described as 7,7'-(2-Methyl-1,4-piperazinediyl)bis[1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid]. The naming suggests a symmetrical linkage through the piperazine ring. The presence of the methyl group at the 2-position of the piperazine ring introduces chirality. Since the dimer is formed from two gatifloxacin units (or a gatifloxacin unit and a precursor with the chiral methylpiperazine), the dimer could potentially exist as different diastereomers depending on the relative configurations of the methyl-substituted carbons in the two piperazine moieties.

The stereochemistry of the dimer could potentially influence its biological activity, if any, and its physical properties, such as solubility and crystallization behavior. While the origin and synthesis of the dimer are described, detailed studies specifically investigating the stereochemical outcome of the dimerization reaction for this compound and the potential impact of different stereoisomers on activity were not found in the provided information. Understanding the stereochemical aspects would likely require chiral analytical methods and potentially the synthesis and characterization of individual stereoisomers.

Information regarding "this compound" is currently unavailable in published scientific literature.

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available data on the specific antimicrobial activity or the molecular mechanisms of action for the compound identified as "this compound."

While "this compound" (CAS No. 1497338-46-1) is recognized as a dimer analogue and a potential process-related impurity in the synthesis of the fluoroquinolone antibiotic Gatifloxacin, dedicated studies on its biological functions are not present in the public domain. medsci.orgasm.org Research has focused extensively on the parent compound, Gatifloxacin, detailing its broad-spectrum activity and its dual inhibition of bacterial DNA gyrase and topoisomerase IV. asm.org

However, the specific data required to detail the in vitro spectrum of activity—including susceptibility profiles for Gram-positive, Gram-negative, and atypical bacteria—for "this compound" has not been published. Consequently, no data tables for its antimicrobial activity can be generated.

Similarly, there are no scientific reports describing the molecular interactions between "this compound" and its potential targets, bacterial DNA gyrase (Type II Topoisomerase) and topoisomerase IV. The specific inhibitory effects and binding mechanisms, which are central to the requested article, remain uninvestigated in the available literature.

Due to the absence of these crucial research findings, it is not possible to construct the scientifically accurate and detailed article as per the requested outline.

Antimicrobial Activity and Mechanisms of Action in Vitro and Molecular Level

Molecular Mechanisms of Topoisomerase Inhibition

Binding Site Analysis within Enzyme-DNA Complexes

Fluoroquinolones exert their antibacterial effect by targeting the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. hres.ca The drugs bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. mdpi.com This action blocks the replication and transcription machinery, leading to double-strand DNA breaks and subsequent cell death. nih.govmdpi.com The binding site is located at the interface between the protein and DNA, near the active site tyrosine residue that transiently links to the DNA during its strand-passage function. nih.gov

Crystal structures indicate that fluoroquinolones intercalate between DNA bases at the cleavage site. mdpi.com The interaction is often mediated by a water-metal ion bridge, connecting the drug to specific amino acid residues on the enzyme, typically serine and aspartic acid/glutamic acid on helix IV in the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. mdpi.com Mutations in the genes encoding these subunits, particularly in a region known as the quinolone resistance-determining region (QRDR), can reduce drug binding and confer resistance. nih.govmdpi.com

The dimerization of a fluoroquinolone can significantly alter its interaction with these target enzymes. Studies on a piperazinyl-cross-linked ciprofloxacin (B1669076) dimer demonstrated a shift in target preference in Staphylococcus aureus. oup.com While ciprofloxacin primarily targets topoisomerase IV in S. aureus, the dimer showed increased activity against DNA gyrase. oup.com This was evidenced by the fact that a mutation in the gyrA gene (encoding a DNA gyrase subunit) raised the minimum inhibitory concentration (MIC) of the dimer, whereas a parC mutation (encoding a topoisomerase IV subunit) had a more pronounced effect on the ciprofloxacin monomer. oup.com This suggests that a dimeric structure may bridge the binding sites on the DNA gyrase enzyme more effectively. whiterose.ac.uk For Gatifloxacin (B573) Dimer 1, this altered binding affinity suggests a mechanism that could be particularly effective against strains that have developed resistance to monomers through topoisomerase IV mutations.

Mechanisms of Resistance Modulation and Reversal

Gatifloxacin Dimer 1 demonstrates potential in overcoming established fluoroquinolone resistance mechanisms through several distinct actions.

Activity Against Fluoroquinolone-Resistant Strains (e.g., gyrA/parC mutants)

A primary mechanism of fluoroquinolone resistance involves mutations in the gyrA and parC genes, which alter the drug's binding sites on DNA gyrase and topoisomerase IV. nih.govkarger.com Gatifloxacin, the monomer, possesses a C-8-methoxy group that enhances its activity against resistant gyrase and wild-type topoisomerase IV compared to non-C-8-methoxy fluoroquinolones like ciprofloxacin. nih.govnih.gov This structural feature lowers the resistance conferred by common gyrA mutations. nih.govnih.gov

The dimerization of fluoroquinolones appears to further modulate this activity. In studies with ciprofloxacin dimers, dimerization changed the preferred target in S. aureus from topoisomerase IV to DNA gyrase. oup.com Consequently, while a parC mutation significantly increased the MIC for ciprofloxacin, a gyrA mutation had a greater impact on the dimer's MIC. oup.com Research on specific ciprofloxacin dimers (designated 1 to 3) showed that ciprofloxacin-resistant parC mutants of S. aureus remained susceptible to the dimers, whereas a gyrA mutation conferred resistance, reinforcing the idea that these dimers preferentially target DNA gyrase. wikigenes.org

This target-switching capability is crucial for overcoming resistance. For instance, in S. aureus, gatifloxacin required double mutations in gyrA and grlA (the staphylococcal equivalent of parC) to produce a 32-fold increase in MIC, whereas the same mutations caused a 128-fold increase for ciprofloxacin. asm.org The dimer's enhanced preference for gyrase suggests it could remain effective against pathogens that have developed resistance to monomeric fluoroquinolones via mutations in parC. wikigenes.org

| Compound | Bacterial Strain | Genotype | MIC (mg/L) | Reference |

|---|---|---|---|---|

| Ciprofloxacin | S. aureus | Wild-type | 0.25 | oup.com |

| Ciprofloxacin Dimer | S. aureus | Wild-type | 0.03 | oup.com |

| Ciprofloxacin | S. aureus | gyrA mutant | 0.25 | oup.com |

| Ciprofloxacin Dimer | S. aureus | gyrA mutant | 0.12 | oup.com |

| Ciprofloxacin | S. aureus | parC mutant | 1.5 | oup.com |

| Ciprofloxacin Dimer | S. aureus | parC mutant | 0.06-0.12 | oup.com |

| Gatifloxacin | S. aureus | Wild-type | 0.12 | karger.com |

| Gatifloxacin | S. aureus | gyrA + parC (double mutant) | 1-2 | karger.com |

Disruption of Biofilm Formation and Persistence

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses, leading to persistent infections. The ability to disrupt this protective structure is a critical attribute for an effective antimicrobial agent. While specific data on this compound's activity against biofilms is not extensively available in the reviewed literature, the activity of related compounds provides context. Natural antimicrobial peptides, for example, have demonstrated potent anti-biofilm activity against pathogens like P. aeruginosa, reducing biofilm viability and degrading extracellular DNA (eDNA), a key matrix component. frontiersin.org The potential for this compound to interfere with biofilm integrity, either by inhibiting initial formation or disrupting established biofilms, represents an important area for future investigation.

Synergistic Antimicrobial Combinations In Vitro

Combining antimicrobial agents is a key strategy to enhance efficacy, prevent the emergence of resistance, and broaden the spectrum of activity. nih.gov In vitro studies have demonstrated that gatifloxacin, the monomer, acts synergistically with several other classes of antibiotics against a range of multidrug-resistant organisms. nih.gov

Time-kill and checkerboard assays have confirmed synergistic interactions between gatifloxacin and β-lactam antibiotics. nih.govresearchgate.net For example, combinations of gatifloxacin with piperacillin, cefepime, and meropenem (B701) showed synergy against 50-70% of tested P. aeruginosa isolates. nih.gov Synergy has also been observed with aminoglycosides. The combination of gatifloxacin and gentamicin (B1671437) was effective against Burkholderia cepacia and extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae. nih.govresearchgate.net Similarly, gatifloxacin plus amikacin (B45834) displayed synergistic killing against 50 to 75% of tested strains of Pseudomonas, Burkholderia, Stenotrophomonas, and Acinetobacter. nih.govnih.gov

This potential for synergy is a promising feature. By combining drugs with different mechanisms of action, it is possible to achieve enhanced killing and overcome resistance in challenging pathogens. frontiersin.org The dimerization of gatifloxacin could potentially enhance these synergistic effects, although specific studies on this compound in combination therapies are required.

| Gatifloxacin Combined With | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Piperacillin | P. aeruginosa | Synergy confirmed by time-kill analysis | nih.gov |

| Cefepime | P. aeruginosa | Synergy confirmed by time-kill analysis | nih.gov |

| Meropenem | ESBL-producing K. pneumoniae | Synergy confirmed by time-kill analysis | nih.gov |

| Gentamicin | B. cepacia | Synergy confirmed by time-kill analysis | nih.gov |

| Gentamicin | ESBL-producing K. pneumoniae | Synergy in 60% of isolates | nih.gov |

| Amikacin | P. aeruginosa & related species | Synergy in 50-75% of strains | nih.govnih.gov |

| Aztreonam | P. aeruginosa & related species | Synergy in 50-75% of strains | nih.gov |

| Imipenem | P. aeruginosa | Synergy in ≥75% of strains | nih.gov |

Structure Activity Relationships Sar and Molecular Design Principles

Identification of Key Pharmacophores within the Dimer Scaffold

The essential pharmacophoric features of Gatifloxacin (B573) Dimer 1 are largely inherited from its monomeric gatifloxacin precursor. The fundamental bicyclic quinolone ring system is critical for its antibacterial action.

4-Oxo-3-Carboxylic Acid Moiety : This group is indispensable for the molecule's activity. The ketone at position 4 and the carboxylic acid at position 3 are crucial for binding to the bacterial DNA gyrase and are involved in coordinating with a magnesium ion, which mediates the interaction with the enzyme-DNA complex. whiterose.ac.ukosti.gov Modifications in this region are generally detrimental to activity.

C6-Fluorine Atom : The fluorine atom at the C6 position is a defining feature of fluoroquinolones and is important for the potent inhibition of DNA gyrase and for cell penetration. asm.org

C8-Methoxy Group : A key feature of gatifloxacin, the methoxy (B1213986) group at the C8 position, enhances its activity against Gram-positive bacteria and contributes to its potent bactericidal effects, even against resistant mutants. asm.orgnih.govasm.org This substituent is associated with increased bacteriostatic and bactericidal activity. asm.org

The dimerization process retains these core pharmacophores from two gatifloxacin units, linking them together to create a molecule with potentially novel or enhanced interactions with its biological targets.

Impact of Linker Length and Heterogeneity on Biological Activity

The linker connecting the two gatifloxacin units is not a passive spacer; its length, flexibility, and chemical nature are critical determinants of the dimer's biological activity.

Research on various fluoroquinolone dimers has shown that linker characteristics can drastically alter efficacy. Studies on ciprofloxacin (B1669076) dimers, for instance, revealed that a specific trans-butenyl linker conferred potent activity against drug-resistant strains of S. aureus. tandfonline.com In another study comparing various dimers, the butenyl linker again appeared to provide the greatest bacteriostatic activity against Mycobacterium smegmatis. asm.org Conversely, for a series of N-acylated ciprofloxacin dimers, it was observed that as the spacer length increased, the antimicrobial properties decreased. acs.org

This suggests an optimal linker length exists to correctly position the two fluoroquinolone pharmacophores for simultaneous engagement with their binding sites on the target enzyme. A linker that is too short may prevent effective binding, while one that is too long could lead to unfavorable conformations or reduced binding affinity.

The heterogeneity of the linker, incorporating different chemical functionalities (e.g., amides, esters, triazoles), also plays a role. sci-hub.seresearchgate.net The use of a 1,2,3-triazole as a linker in fluoroquinolone-isatin hybrids highlights how the linker itself can be a pharmacophoric element, influencing interactions with biological targets. researchgate.net

| Linker Type/Length | Observed Impact on Activity | Reference Compound Class | Source |

|---|---|---|---|

| Increasing Aliphatic Chain Length | General decrease in antimicrobial properties | N-Acylated Ciprofloxacin Dimers | acs.org |

| Butenyl Linker | Conferred greatest bacteriostatic activity in one study | Fluoroquinolone Dimers (Ciprofloxacin, Gatifloxacin) | asm.org |

| Trans-Butenyl Linker | Showed potent activity against resistant S. aureus | Ciprofloxacin Dimers | tandfonline.com |

| Polyethylene Glycol Thiourea Linker | Resulted in far less potency than parent monomers | Norfloxacin (B1679917)/Ciprofloxacin Dimers | sci-hub.se |

Influence of Substituent Modifications on Antimicrobial Potency

Modifications to the substituents on the core gatifloxacin rings can fine-tune the dimer's potency and spectrum. The most significant positions for modification on the quinolone ring are N-1, C-7, and C-8. nih.gov

C8-Methoxy Group : As in the monomer, the C8-methoxy group in the gatifloxacin dimer is crucial. It is known to enhance the attack on both DNA gyrase and topoisomerase IV. asm.org Its presence is a key contributor to the high potency of gatifloxacin derivatives. asm.orgnih.gov

C7-Piperazinyl Substituents : While the piperazinyl ring at C7 is the attachment point for the linker, modifications to this ring on other fluoroquinolones have shown that increasing steric bulk can modulate properties. acs.org In studies of benzenesulfonamide (B165840) analogs of ciprofloxacin, small, electron-donating groups on the C7-piperazinyl moiety were found to increase activity against Gram-positive bacteria. tandfonline.com

The inherent potency of the gatifloxacin monomer, largely due to its C8-methoxy and C7-methylpiperazinyl groups, provides a strong foundation for the dimer. However, comparative studies have shown that the specific quinolone moiety matters; for example, ciprofloxacin dimers exhibited more activity than gatifloxacin dimers against M. smegmatis in one study, indicating a complex interplay between the monomer structure and the dimeric format. asm.org

Rational Design Strategies for Enhanced Dimeric Fluoroquinolones

The rational design of more effective dimeric fluoroquinolones like Gatifloxacin Dimer 1 is a multifaceted strategy aimed at creating molecules with superior properties. nih.govresearchgate.net

Bridging Target Binding Sites : The primary design rationale is to create a molecule that can span two drug-binding sites within the topoisomerase-DNA complex. nih.govwhiterose.ac.uk This could lead to a significant increase in binding affinity and potency compared to the monomer.

Hybridization of Pharmacophores : A more advanced strategy involves creating hybrid molecules where the fluoroquinolone is linked to another bioactive pharmacophore. researchgate.netnih.gov For example, fluoroquinolone-isatin hybrids have been designed to combine the distinct mechanisms of both scaffolds, potentially leading to broader activity and a lower propensity for resistance development. researchgate.net

Overcoming Resistance Mechanisms : Dimerization can be a tool to combat resistance. The increased bulk of the C7-substituent (which includes the linker and the second monomer) may help overcome efflux-mediated resistance, a common mechanism in bacteria like Staphylococcus aureus. nih.gov

Optimizing Linker Characteristics : A key focus of rational design is the optimization of the linker. This involves synthesizing and testing a variety of linkers of different lengths, rigidities, and chemical compositions to find the ideal tether that maximizes interaction with the target enzyme. sci-hub.se

These design principles move beyond simple dimerization, incorporating elements of polypharmacology and a detailed understanding of drug-target interactions to develop next-generation antimicrobial agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs (Inferred from SAR and computational studies)

While specific QSAR studies for this compound are not widely published, the principles can be inferred from extensive research on other fluoroquinolone analogs and dimers. brazilianjournals.com.brtandfonline.comnih.gov QSAR modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity to develop predictive models. pharmacophorejournal.com

For fluoroquinolone analogs, QSAR studies have identified key molecular descriptors that influence antibacterial activity:

Electronic Parameters : Studies on benzenesulfonamide derivatives of ciprofloxacin and norfloxacin have shown a linear correlation between activity and electronic parameters. tandfonline.com Specifically, small, electron-donating groups at the para-position of a phenyl ring attached to the C7-piperazine were found to increase in vitro activity against Gram-positive bacteria. tandfonline.comconicet.gov.ar

Steric Parameters : The size and shape of substituents, particularly at the C7 position, are critical. Steric factors strongly influence the interaction with the target enzyme and can affect susceptibility to efflux pumps. conicet.gov.ar

Hydrophobicity : While important, hydrophobic properties have sometimes been found to play a minor role compared to electronic and steric factors when activity is measured as minimum inhibitory concentration (MIC). tandfonline.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Bacterial Targets (e.g., gyrase, topoisomerase IV)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. For fluoroquinolones, the primary bacterial targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV, both of which are essential for bacterial DNA replication, transcription, and repair. globalresearchonline.netacs.org

Docking studies of gatifloxacin (B573) and its analogs against these enzymes have revealed key interactions responsible for their inhibitory activity. nih.govtandfonline.com These studies typically show that the quinolone core forms crucial hydrogen bonds and hydrophobic interactions within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. acs.orgmdpi.comnih.gov The carboxyl group at the C3 position and the keto group at the C4 position of the fluoroquinolone scaffold are known to interact with amino acid residues and a water-metal ion bridge in the active site. acs.org

For Gatifloxacin Dimer 1, it is hypothesized that the two gatifloxacin moieties could potentially interact with two subunits of the tetrameric DNA gyrase or topoisomerase IV, possibly leading to a different binding mode or enhanced affinity compared to the monomeric gatifloxacin. Molecular docking simulations would be instrumental in testing this hypothesis and in identifying the specific amino acid residues involved in the binding of the dimer.

Table 1: Representative Molecular Docking Data for Gatifloxacin Analogs against Bacterial Targets

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Gatifloxacin Analog | S. aureus DNA Gyrase | 5IWM | -8.5 | SER-84, ASP-80 | globalresearchonline.net |

| Gatifloxacin Analog | E. coli Topoisomerase IV | 3FV5 | -9.2 | SER-83, ASP-87 | globalresearchonline.net |

| Gatifloxacin Analog | M. tuberculosis DNA Gyrase | (Homology Model) | -7.9 | ASP-94, GLY-81 | nih.govtandfonline.com |

Note: The data presented in this table is representative of gatifloxacin and its analogs and is used to infer the potential interactions of this compound. The specific values would need to be calculated for the dimer.

Molecular Dynamics Simulations of Compound-Target Interactions (Inferred from docking studies)

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target complex, allowing for the assessment of its stability and conformational changes over time. youtube.com Following molecular docking, MD simulations are often performed to validate the docking poses and to gain a deeper understanding of the binding interactions. acs.orgbiorxiv.org

Quantum Chemical Calculations of Electronic Properties and Reactivity (Inferred from general computational chemistry applications)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govchemrevlett.com These properties are critical determinants of a molecule's reactivity and its ability to interact with biological targets.

For this compound, quantum chemical calculations can provide insights into its electronic structure and how it differs from monomeric gatifloxacin. acs.org The distribution of electrostatic potential on the molecular surface can help identify regions that are prone to electrostatic interactions with the receptor. The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors like chemical hardness and electrophilicity, which are correlated with biological activity. chemrevlett.com

Table 2: Calculated Electronic Properties for a Representative Fluoroquinolone (Gatifloxacin)

| Property | Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| Energy Gap (LUMO-HOMO) | 4.7 eV |

| Dipole Moment | 5.8 D |

Note: This data for gatifloxacin is illustrative. nih.gov Similar calculations would be necessary to determine the specific electronic properties of this compound.

In Silico Prediction of Potential Biological Targets and Pathways (excluding ADMET/toxicity for humans)

In silico target prediction tools utilize various algorithms, including those based on ligand similarity, to identify potential biological targets for a given compound. ubc.ca While the primary targets of fluoroquinolones are well-established, these methods can help in identifying potential off-target effects or novel antibacterial mechanisms.

For this compound, these predictive tools could be employed to screen against a wide range of bacterial protein structures to identify other potential binding partners besides DNA gyrase and topoisomerase IV. This could uncover new mechanisms of action or explain a broader spectrum of activity. Pathway analysis tools could then be used to understand the biological consequences of these predicted interactions.

Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from the computational studies described above can be integrated into both ligand-based and structure-based drug design strategies to develop improved analogs of this compound.

Ligand-Based Drug Design: In the absence of a high-resolution structure of the target, this approach relies on the knowledge of other active molecules. Pharmacophore modeling, for instance, can be used to build a 3D model of the essential features required for antibacterial activity based on a set of known active fluoroquinolone dimers. This model can then be used to screen virtual libraries for new compounds with similar features.

Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), structure-based approaches can be employed. mdpi.com The detailed understanding of the binding mode of this compound within the active sites of DNA gyrase and topoisomerase IV, obtained from docking and MD simulations, can guide the rational design of new derivatives with enhanced binding affinity and specificity. For example, modifications to the linker or substitutions on the piperazinyl ring could be explored to optimize interactions with the target enzymes. globalresearchonline.netresearchgate.net

By leveraging these computational approaches, researchers can accelerate the discovery and development of novel and more effective antibacterial agents based on the this compound scaffold.

Preclinical Pharmacological Investigations in Vitro and Mechanistic

In Vitro Binding to Bacterial Macromolecules

There is no available data from in vitro binding assays to characterize the affinity of Gatifloxacin (B573) Dimer 1 for key bacterial macromolecules such as DNA gyrase or topoisomerase IV.

Cell Permeability Studies in Bacterial Models

No studies have been published detailing the accumulation or permeability of Gatifloxacin Dimer 1 within bacterial cells.

Metabolic Stability Studies in Bacterial Enzyme Systems

Information regarding the metabolic stability of this compound in the presence of bacterial enzyme systems, which could be relevant to mechanisms of bacterial resistance, is not available.

Interaction with Host Cell Components

There are no research findings on the interaction of this compound with components of the bacterial cell wall or its effects on bacterial cell wall integrity.

Advanced Biophysical and Biochemical Characterization of Target Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity (Inferred from detailed binding studies)

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to analyze the kinetics and affinity of molecular interactions in real-time affiniteinstruments.comnih.govresearchgate.net. SPR measures changes in refractive index near a sensor surface where one binding partner (the ligand) is immobilized, and the other partner (the analyte) flows over the surface affiniteinstruments.comnih.gov. The binding and dissociation of the analyte to the immobilized ligand cause a change in the SPR signal, generating a sensorgram affiniteinstruments.com. Analysis of the sensorgram allows for the determination of association rate constants (kon), dissociation rate constants (koff), and the equilibrium dissociation constant (KD) affiniteinstruments.comnih.govsprpages.nl.

Applying SPR to study Gatifloxacin (B573) Dimer 1 interactions would involve immobilizing a target enzyme, such as purified bacterial DNA gyrase or topoisomerase IV, onto an SPR sensor chip. Gatifloxacin Dimer 1 would then be flowed over the immobilized enzyme at various concentrations. The resulting sensorgrams would provide quantitative data on how quickly the dimer binds to the enzyme (association kinetics) and how quickly it dissociates (dissociation kinetics). The ratio of koff to kon would yield the equilibrium dissociation constant (KD), a measure of the binding affinity. A lower KD value indicates higher binding affinity affiniteinstruments.comnih.gov.

While SPR is a highly suitable technique for characterizing the binding of small molecules to protein targets, direct experimental data specifically detailing the binding kinetics and affinity of this compound to purified bacterial topoisomerases using SPR were not found in the consulted literature. However, based on the established utility of SPR in characterizing molecular interactions, particularly in drug discovery and the study of enzyme-inhibitor binding researchgate.netapczech.cz, it is inferred that SPR could provide valuable insights into the strength and dynamics of this compound's interaction with its targets.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding (Inferred from detailed binding studies)

Isothermal Titration Calorimetry (ITC) is a calorimetric technique that directly measures the heat released or absorbed during a molecular binding event nih.govtainstruments.comnih.govmdpi.comcsic.es. This allows for a comprehensive thermodynamic characterization of the interaction, providing not only the binding affinity (Ka or KD) and stoichiometry (n) but also the enthalpy change (ΔH) and entropy change (ΔS) of the binding reaction nih.govtainstruments.comnih.govcsic.es. These thermodynamic parameters provide insights into the driving forces of the binding interaction, such as the contributions of hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects nih.govtainstruments.com.

To investigate the thermodynamic profile of this compound binding to bacterial topoisomerases using ITC, a solution of the purified enzyme would typically be placed in the ITC sample cell, and a solution of this compound would be titrated into the cell nih.govtainstruments.com. The heat changes upon each injection of the dimer would be precisely measured. Analysis of the resulting thermogram would yield the binding isotherm, from which the binding constant, stoichiometry, and enthalpy change can be determined nih.govtainstruments.com. The free energy change (ΔG) can then be calculated using the relationship ΔG = -RTlnKa, and the entropy change (ΔS) from ΔG = ΔH - TΔS nih.govtainstruments.com.

While ITC is a valuable tool for understanding the energetics of binding interactions, direct experimental data on the thermodynamic analysis of this compound binding to bacterial topoisomerases using ITC were not found in the provided search results. However, ITC has been applied to study the interaction of the Gatifloxacin monomer with human serum albumin, providing thermodynamic parameters for that specific interaction nih.gov. This demonstrates the applicability of ITC to characterize the binding thermodynamics of Gatifloxacin-related compounds. It is inferred that similar ITC studies could be conducted for this compound to elucidate the thermodynamic basis of its interaction with bacterial topoisomerases.

Enzyme Kinetics Studies with Purified Bacterial Topoisomerases

Enzyme kinetics studies are essential for understanding how an inhibitor affects the rate of an enzyme-catalyzed reaction and for determining parameters such as the inhibition constant (Ki) nih.govnih.gov. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial enzymes involved in DNA replication, transcription, and other processes that involve changes in DNA topology mdpi.comacs.org. Fluoroquinolones like Gatifloxacin inhibit these enzymes by stabilizing the DNA-enzyme cleavage complex, leading to bacterial cell death mdpi.comacs.orgacs.org.

Enzyme kinetics studies with purified bacterial topoisomerases would involve assaying the enzymatic activity (e.g., DNA supercoiling by gyrase or DNA decatenation by topoisomerase IV) in the presence of varying concentrations of this compound nih.govnih.gov. The effect of the dimer on the reaction rate would be measured and compared to the uninhibited reaction. This allows for the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50% nih.govnih.gov. Further kinetic analysis could determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Studies on the Gatifloxacin monomer have shown potent inhibitory activities against bacterial type II topoisomerases from various species nih.govnih.gov. For example, Gatifloxacin demonstrated potent inhibitory activity against Escherichia coli DNA gyrase and Staphylococcus aureus topoisomerase IV, with reported IC50 values nih.govnih.gov.

| Enzyme Target | Species | IC₅₀ (µg/ml) | IC₅₀ (µM)ᵃ | Reference |

|---|---|---|---|---|

| DNA Gyrase | Escherichia coli | 0.109 | ~0.29 | nih.govnih.gov |

| Topoisomerase IV | Staphylococcus aureus | 13.8 | ~36.8 | nih.govnih.gov |

ᵃ Approximate conversion using the molecular weight of Gatifloxacin (375.4 g/mol ).

While these data highlight the effectiveness of the Gatifloxacin monomer as a topoisomerase inhibitor, specific enzyme kinetics data, such as IC50 or Ki values, for this compound against purified bacterial topoisomerases were not found in the provided search results. Conducting such studies for the dimer would be crucial to determine if its dimeric structure influences its inhibitory potency and mechanism compared to the monomer.

Fluorescence Spectroscopy and Spectroscopic Probes for Interaction Analysis (Inferred from advanced spectroscopic techniques)

Fluorescence spectroscopy is a versatile technique that can provide information about molecular interactions, conformational changes, and binding events nih.govcreative-proteomics.comscispace.com. Many biological molecules, including proteins containing aromatic amino acids like tryptophan, are intrinsically fluorescent creative-proteomics.com. The fluorescence properties (e.g., intensity, emission wavelength, polarization) of these molecules can change upon binding to a ligand nih.govcreative-proteomics.com. Additionally, extrinsic fluorescent probes can be used to label specific sites on a molecule or to report on changes in their environment upon binding creative-proteomics.com.

In the context of studying this compound interactions with bacterial topoisomerases, fluorescence spectroscopy could be employed in several ways. If the topoisomerase enzyme has intrinsic fluorescence (due to tryptophan residues), the binding of this compound could cause quenching or a shift in the emission spectrum, indicating an interaction nih.govcreative-proteomics.com. By titrating the dimer into a solution of the enzyme and monitoring the fluorescence changes, binding curves could be generated to determine binding affinity nih.gov. Alternatively, fluorescent probes that bind to specific regions of the enzyme or DNA could be used to detect conformational changes induced by this compound binding. Fluorescence resonance energy transfer (FRET) experiments could also be designed if appropriate donor and acceptor fluorophores can be incorporated into the system, providing information about the proximity of the dimer to specific sites on the enzyme or DNA.

While fluorescence spectroscopy is a valuable technique for probing molecular interactions creative-proteomics.com, direct experimental data specifically detailing the interaction analysis of this compound with bacterial topoisomerases using fluorescence spectroscopy or spectroscopic probes were not found in the provided search results. However, fluorescence spectroscopy has been utilized to study the binding characteristics of the Gatifloxacin monomer with human serum albumin, providing insights into the interaction mechanism and binding parameters nih.gov. This illustrates the potential of fluorescence-based methods to investigate the binding of Gatifloxacin-related compounds. It is inferred that similar spectroscopic approaches could be adapted to study the interactions of this compound with bacterial topoisomerases.

Future Research Directions and Therapeutic Potential

Exploration of Gatifloxacin (B573) Dimer 1 for Challenging Antimicrobial Resistance

The emergence of antimicrobial resistance is a significant global health threat, necessitating the exploration of new compounds and approaches. While Gatifloxacin Dimer 1 is primarily identified as a process-related impurity in gatifloxacin synthesis, its structural relationship to the parent compound and the known mechanisms of fluoroquinolone action suggest potential avenues for investigation in the context of resistance. Fluoroquinolones, including gatifloxacin, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. hres.cahres.caindexcopernicus.comrndsystems.com Resistance to fluoroquinolones often arises from mutations in the genes encoding these enzymes ( gyrA and parC ) or through efflux pumps that reduce intracellular drug concentration. nih.govmdpi.comaimspress.commdpi.com

Research indicates that the presence of impurities like this compound could potentially alter resistance mechanisms in certain bacterial strains. Studies on gatifloxacin activity against quinolone-resistant gyrase mutants have shown that the C-8-methoxy group of gatifloxacin contributes to enhanced activity against resistant gyrase and wild-type topoisomerase IV. nih.govasm.org Given that dimeric fluoroquinolones involve linking two quinolone moieties, structural variations in dimers like this compound could theoretically interact differently with mutated bacterial topoisomerases or efflux pumps compared to the monomeric gatifloxacin. Future research could focus on evaluating the in vitro activity of isolated this compound against a panel of well-characterized resistant bacterial strains, including those with known mutations in gyrA, parC, and overexpression of efflux pumps. This could involve determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against resistant phenotypes.

Development of Novel Dimeric Antibacterial Agents Based on Gatifloxacin Scaffold

The concept of developing dimeric antibacterial agents is based on the premise that linking two active pharmacophores can lead to enhanced activity, altered target interactions, or improved pharmacokinetic properties. mdpi.com Gatifloxacin, with its fluoroquinolone scaffold, serves as a promising basis for the design of novel dimeric structures. Research has identified several piperazine-linked fluoroquinolone dimers of gatifloxacin, including this compound, which are formed during the synthesis process. researchgate.netnih.govnih.govmdpi.com

The synthesis and characterization of these dimers have been reported, providing a foundation for further structural modifications and biological evaluations. researchgate.netnih.gov For instance, this compound is reported to originate from a substitution reaction involving the piperazine (B1678402) moiety of gatifloxacin. researchgate.netnih.gov The structural features of dimeric fluoroquinolones, such as the linker connecting the two quinolone units and the specific points of attachment, can significantly influence their interaction with bacterial targets and their ability to overcome resistance mechanisms. oup.com Future research in this area could involve the rational design and synthesis of a library of novel dimeric compounds based on the gatifloxacin scaffold, exploring different linkers (e.g., varying in length, flexibility, and chemical nature) and different attachment points on the quinolone core. In vitro studies evaluating the antibacterial potency and spectrum of these novel dimers against a wide range of clinically relevant bacteria, including multidrug-resistant (MDR) strains, would be crucial. Structure-activity relationship (SAR) studies would help identify key structural features that contribute to enhanced activity or the ability to circumvent resistance.

Combination Therapies with this compound (focus on in vitro synergistic mechanisms)

Investigating this compound in combination with other antimicrobial agents holds potential for developing synergistic therapies, particularly against resistant bacteria. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. acs.org In vitro synergy studies can provide insights into potential drug interactions and mechanisms of enhanced activity.

While specific in vitro synergy studies focusing solely on this compound are limited in the provided search results, research on gatifloxacin in combination with other antibiotics against multidrug-resistant organisms has demonstrated synergistic interactions. nih.gov For example, gatifloxacin has shown synergy with beta-lactams (piperacillin, cefepime, meropenem) and gentamicin (B1671437) against certain resistant pathogens like Stenotrophomonas maltophilia, ESBL-producing Klebsiella pneumoniae, and Pseudomonas aeruginosa in in vitro chequerboard and time-kill assays. nih.gov

Based on the known mechanisms of action of fluoroquinolones (targeting DNA gyrase and topoisomerase IV) and the potential for dimeric structures to interact differently with bacterial targets or influence intracellular accumulation, in vitro synergy studies with this compound could explore combinations with:

Antibiotics targeting different pathways (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors).

Efflux pump inhibitors, to counteract potential efflux mechanisms affecting the dimer.

Agents that disrupt bacterial membranes, potentially enhancing the dimer's entry into bacterial cells. acs.org

In vitro methods such as chequerboard assays and time-kill studies could be employed to assess synergistic, additive, indifferent, or antagonistic interactions. Investigating the underlying mechanisms of any observed synergy, such as effects on bacterial growth curves, DNA supercoiling, or protein synthesis, would be essential.

Application in Specific Microbiological Contexts (e.g., chronic infections, resistant strains)

Given the challenges posed by chronic infections and infections caused by resistant strains, exploring the potential application of this compound in these specific microbiological contexts is a relevant area for future research. Chronic infections, often associated with biofilm formation, and infections by resistant strains represent significant treatment challenges. mdpi.com

While direct studies on this compound in these contexts are not detailed in the search results, the broader research on fluoroquinolones and novel antibacterial agents provides a framework for investigation. Gatifloxacin itself has demonstrated activity against a range of bacteria, including some involved in chronic infections and resistant phenotypes. hres.canih.govwikidoc.orgdrugs.com Resistance to gatifloxacin in vitro can develop through multiple-step mutations. hres.cahres.cawikidoc.org

Future research could evaluate the activity of this compound against bacteria in biofilm structures, which are notoriously difficult to eradicate with conventional antibiotics. This could involve in vitro biofilm models and techniques to measure the dimer's ability to penetrate and kill bacteria within biofilms. Additionally, studies focusing on the activity of this compound against specific resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) or carbapenem-resistant Enterobacteriaceae, would be valuable. nih.govoup.comnih.gov This could involve determining MICs against a diverse collection of clinical isolates with characterized resistance mechanisms. Understanding the activity of the dimer in conditions mimicking the environment of chronic infections (e.g., varying pH, nutrient availability) could also provide crucial insights.

Q & A

Basic Research Questions

Q. How are Gatifloxacin Dimer 1 and related impurities synthesized and characterized during drug manufacturing?

- Methodological Answer : this compound is synthesized via controlled reactions mimicking industrial process conditions. Structural characterization employs spectroscopic techniques (e.g., NMR, IR) and chromatographic validation. For impurity identification, synthesized dimers are spiked into Gatifloxacin samples and analyzed via HPLC with UV detection (method: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Retention time matching confirms impurity profiles .

- Key Data : Table 1 in lists four dimer impurities (1–4), with retention times and mass spectral data.

Q. What analytical methods are validated for quantifying this compound in formulations?

- Methodological Answer : Reverse-phase HPLC is the gold standard. Example protocol:

- Column: C18 (250 × 4.6 mm, 5 µm).

- Mobile phase: Phosphate buffer (pH 3.0) and methanol (70:30).

- Flow rate: 1.0 mL/min; detection at 290 nm.

Validation parameters (linearity, precision, LOD/LOQ) must comply with ICH guidelines. Cross-validate using spiked recovery tests (95–105% acceptable range) .

Advanced Research Questions

Q. How can researchers design experiments to compare the antimicrobial activity of this compound with its parent compound?

- Methodological Answer :

MIC Determination : Use broth microdilution (CLSI guidelines) with M. tuberculosis isolates. Test serial dilutions (0.06–32 mg/L) of Gatifloxacin and Dimer 1.

Statistical Analysis : Apply censored regression to log-transformed MIC data. Assess correlations using Cramer’s V coefficient (e.g., 0.737 for Gatifloxacin vs. Moxifloxacin in ).

Pharmacokinetic Integration : Compare plasma AUC/MIC ratios to reconcile in vitro potency with in vivo efficacy .

Q. How to address batch-to-batch variability in research-grade this compound synthesis?

- Methodological Answer :

- Quality Control : Request MS and HPLC purity analysis (>95%) for each batch.

- Impurity Profiling : Monitor dimerization byproducts (e.g., Dimers 2–4) via spiked HPLC .

- Solubility Testing : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays to minimize variability .

Q. What experimental strategies resolve contradictions between in vitro MIC data and clinical outcomes for this compound?

- Methodological Answer :

- Population Adjustments : Account for demographic differences (e.g., age, BMI) affecting drug metabolism. For example, younger populations may tolerate higher doses without dysglycemia .

- Resistance Profiling : Screen for mutations in gyrA and gyrB genes, which alter target binding affinity .

- Comparative Studies : Use isogenic bacterial strains to isolate resistance mechanisms specific to Dimer 1 vs. parent compounds .

Data Contradiction Analysis

Q. Why do some studies report higher in vitro potency for this compound compared to Moxifloxacin, despite inferior clinical outcomes?

- Resolution Framework :

- Pharmacokinetic Discrepancies : Moxifloxacin’s higher AUC (15–30 µg·h/mL vs. 8–12 µg·h/mL for Gatifloxacin) may offset lower MICs in vivo .

- Experimental Design Bias : Ensure MIC assays use standardized inoculum sizes (e.g., 10⁵ CFU/mL) and incubation times (7–14 days for slow-growing mycobacteria) .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.